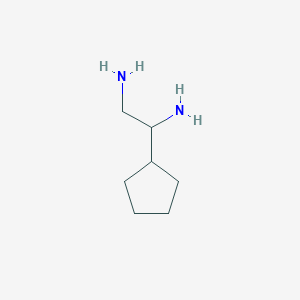

1-Cyclopentylethane-1,2-diamine

Description

Historical Context and Evolution of Research on Vicinal Diamines

Vicinal diamines, or 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. nih.gov Their chemistry has been a subject of interest for over a century, with early reports on related structures like trans-cyclopentane-1,2-diamine appearing in the late 1920s. researchgate.net Historically, the development of synthetic methods for these compounds was challenging, which limited their application. rsc.org Despite their early discovery, many vicinal diamines, especially cyclic variants, were underestimated for decades compared to more accessible analogues like trans-cyclohexane-1,2-diamine. researchgate.netrsc.org

The evolution of research on vicinal diamines has been largely driven by their utility as key building blocks in the synthesis of more complex molecules. researchgate.net In the mid-to-late 20th century, the increasing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries spurred the development of new synthetic strategies. researchgate.netacs.org Significant progress has been made in methods for their preparation, including diastereoselective and enantioselective approaches. acs.org These advancements have made a wide array of chiral vicinal diamines accessible, transforming them from chemical curiosities into indispensable tools for modern organic chemists. rsc.org The development of catalytic asymmetric synthesis, in particular, has highlighted the critical role of chiral vicinal diamines as ligands and auxiliaries. acs.orgacs.org

Strategic Importance of Cyclic Vicinal Diamines in Organic Synthesis and Catalysis

The strategic importance of cyclic vicinal diamines, such as the parent scaffold of 1-Cyclopentylethane-1,2-diamine, is rooted in their unique structural properties. The cyclic framework imparts conformational rigidity, which is highly desirable in asymmetric catalysis. When used as chiral ligands for metal catalysts, this rigidity creates a well-defined and predictable chiral environment around the metal center, enabling high levels of stereocontrol in chemical reactions.

Chiral vicinal diamines are foundational for the synthesis of "privileged ligands," such as Salen and Trost ligands, which have been pivotal in the advancement of asymmetric synthesis. researchgate.net Derivatives of cyclic diamines are employed in a wide range of catalytic asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. rsc.orgacs.org For instance, the rhodium-catalyzed hydroamination of allylic amines is a powerful method for producing substituted 1,2-diamines. nih.govorganic-chemistry.org

Beyond catalysis, these diamines are valuable chiral building blocks and auxiliaries. acs.org They serve as starting materials for the synthesis of complex, biologically active molecules and natural products. nih.govnih.gov The development of efficient synthetic routes, such as rhodium-catalyzed aziridination followed by rearrangement, has expanded the accessibility and application of differentially protected vicinal diamines. acs.org The ability to install two distinct nitrogen functionalities with precise stereochemical control makes them versatile synthons in multi-step organic synthesis. acs.orgorganic-chemistry.org

Table 1: Applications of Cyclic Vicinal Diamines in Synthesis and Catalysis

| Application Area | Specific Use | Example Reaction/Ligand Type | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ligands for Metal Catalysts | Salen Ligands, Trost Ligands, Bis(oxazoline) Ligands | researchgate.net |

| Copper-Catalyzed Henry Reactions | |||

| Rhodium-Catalyzed Hydroamination | nih.govorganic-chemistry.org | ||

| Organic Synthesis | Chiral Building Blocks | Synthesis of Biologically Active Compounds | nih.govnih.gov |

| Chiral Auxiliaries | Stereoselective Synthesis | acs.orgacs.org | |

| Precursors to Heterocycles | Synthesis of Imidazolines and Cyclic Ureas | researchgate.netorganic-chemistry.org |

Conceptual Framework of this compound as a Privileged Scaffold

The term "privileged scaffold" was first introduced in 1988 to describe molecular frameworks that are capable of binding to multiple, distinct biological targets. mdpi.comresearchgate.net These structures serve as versatile templates for the design of new bioactive molecules. mdpi.com Privileged scaffolds, such as the benzodiazepine (B76468) core, often possess favorable drug-like properties and can be readily modified to optimize potency and selectivity for a given target. rsc.org

This compound can be conceptualized as a privileged scaffold due to the combination of two key structural motifs: the vicinal diamine unit and the cyclopentyl group.

The Vicinal Diamine Moiety: This feature is prevalent in numerous natural products and pharmaceutical agents. nih.govnih.gov The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules like proteins and enzymes. The 1,2-diamine backbone can also mimic the structure of peptide bonds, allowing it to interact with targets that recognize peptides. nih.gov

The Cyclopentyl Group: The incorporation of a rigid, lipophilic carbocyclic ring like cyclopentane (B165970) can enhance binding affinity to protein targets by engaging in hydrophobic interactions. The constrained nature of the cyclopentane ring, compared to a more flexible acyclic chain, can improve binding selectivity and metabolic stability. The development of synthetic methods to access trans-cyclopentane-1,2-diamine has renewed interest in this specific scaffold for creating ligands and biologically active compounds. researchgate.netrsc.org

The combination of the flexible, polar diamine unit with the rigid, nonpolar cyclopentyl group in this compound creates a molecule with a distinct three-dimensional architecture and balanced properties. This makes it an attractive starting point for library synthesis in drug discovery, with the potential to generate ligands for a variety of biological targets. Its structure represents a valuable yet underexplored region of chemical space.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMAWRIDJLIMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopentylethane 1,2 Diamine and Its Analogues

Retrosynthetic Disconnections and Key Intermediates

A retrosynthetic analysis of 1-cyclopentylethane-1,2-diamine reveals several potential pathways to this target molecule. The primary disconnection would be at the C-N bonds of the diamine functionality. This leads to key intermediates that can be accessed through various synthetic strategies.

A logical disconnection across both C-N bonds suggests a precursor such as a 1-cyclopentyl-1,2-dicarbonyl compound or a related derivative. Alternatively, a stepwise disconnection could involve the introduction of one amino group followed by the second. A key intermediate in many potential syntheses is cyclopentyl methyl ketone , a commercially available starting material. From this ketone, the carbon backbone can be elaborated, and the nitrogen functionalities can be installed.

Another critical retrosynthetic approach involves the formation of the C-C bond between the cyclopentyl ring and the ethane (B1197151) backbone. This could be envisioned through the reaction of a cyclopentyl nucleophile with a two-carbon electrophile already containing the nitrogen precursors.

Development of Racemic Synthesis Protocols

The preparation of a racemic mixture of this compound can be approached through several established methods for diamine synthesis.

Hydrogenation-based Transformations (e.g., from dicarboxylic acid diamides)

One potential route involves the hydrogenation of a diamide (B1670390) derived from a dicarboxylic acid. This method is a powerful tool for the synthesis of diamines. In a hypothetical application to this compound, the corresponding α,β-diamide of a cyclopentyl-substituted succinic acid derivative would be the key intermediate. The reduction of the amide functionalities to amines can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under high pressure, often employing catalysts such as Raney nickel or rhodium-based systems.

Reductive Amination Pathways (e.g., via reactions of cyclic ketones with diamine precursors)

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. oregonstate.educhemicalbook.com A plausible route to a related compound, N-cyclopentyl-ethane-1,2-diamine, has been demonstrated through the reductive amination of cyclopentanone (B42830) with ethylenediamine (B42938) using sodium cyanoborohydride. rsc.org This highlights the feasibility of this methodology in creating C-N bonds with cyclopentyl groups.

For the synthesis of this compound, a potential two-step reductive amination sequence could start from cyclopentyl methyl ketone. The first step would involve the formation of an imine or enamine, followed by reduction. The introduction of the second amino group would require further functional group manipulation and a second reductive amination or a related transformation.

Stereocontrolled Approaches to trans-Cyclopentane-1,2-diamine

While not a direct synthesis of the target molecule, the stereocontrolled synthesis of the analogue trans-cyclopentane-1,2-diamine provides valuable insights into controlling stereochemistry on a cyclopentane (B165970) ring. google.com The synthesis of this important chiral building block has been the subject of considerable research. google.com Methods often involve the resolution of racemic mixtures or stereoselective syntheses starting from cyclopentene (B43876) oxide or other chiral precursors. These strategies for controlling the trans stereochemistry of the two amino groups on the cyclopentane ring could, in principle, be adapted to control the stereochemistry of the diamine on the ethyl side chain of this compound.

Enantioselective Synthesis Strategies for Chiral Isomers

The presence of a stereocenter in this compound necessitates the development of enantioselective synthetic routes to access the individual enantiomers.

Chiral Pool Derivations (if applicable for cyclopentane-based systems)

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For cyclopentane-based systems, certain terpenes or carbohydrates can serve as chiral starting points. While a direct chiral pool synthesis for this compound is not documented, the principle involves using a chiral starting material that already contains one or more of the required stereocenters. For instance, a chiral cyclopentane derivative could be elaborated to introduce the two-carbon diamine side chain, with the stereochemistry of the cyclopentyl portion influencing the stereochemical outcome of the subsequent reactions.

Asymmetric Catalytic C-N Bond Forming Reactions

The direct formation of carbon-nitrogen (C-N) bonds through asymmetric catalysis represents a highly atom-economical and efficient strategy for synthesizing chiral diamines. rsc.org These methods often involve the use of metal catalysts or organocatalysts to control the stereochemical outcome of the reaction. bohrium.comrsc.org Key approaches include the hydroamination of alkenes and enamines, and the ring-opening of aziridines. rsc.org

Transition metal-catalyzed asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, including 1,2-diamines. dicp.ac.cn This method typically involves the reduction of a prochiral substrate, such as an enamine or an imine, using a chiral transition metal complex as the catalyst. Metals like rhodium, ruthenium, iridium, and palladium are commonly employed, with the chiral ligand being crucial for inducing enantioselectivity. dicp.ac.cnresearchgate.net

For the synthesis of diamines, the asymmetric hydrogenation of enamines or the reductive amination of α-amino ketones can be employed. The catalyst, often a complex of a transition metal with a chiral phosphine (B1218219) or diamine ligand, facilitates the addition of hydrogen across the C=N or C=C double bond, creating one or two new stereocenters with high enantiomeric excess (ee). dicp.ac.cn For instance, ruthenium catalysts bearing BINAP and a chiral diamine ligand have shown high efficiency in the asymmetric hydrogenation of ketones and imines. researchgate.net Similarly, nickel-catalyzed hydroamidation of alkenyl amides has emerged as a viable route to enantioenriched vicinal diamines. rsc.org

A proposed catalytic cycle for asymmetric transfer hydrogenation with a manganese-diamine catalyst illustrates the general mechanism. acs.org The reaction proceeds through the formation of a metal-hydride species which then transfers a hydride to the substrate in a stereoselective manner, dictated by the chiral environment of the catalyst. acs.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Diamines

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh/MeO-Biphen | Allylic amines | 1,2-Diamine | 94-98% | rsc.org |

| NiH/BOX | Alkenyl amides | Vicinal diamine | up to 99% | rsc.org |

| Pd-catalyst with (S,S)-L1 | Allylic carbonate | Allylic sulfamate | High ee | nih.gov |

| Mn-diamine complex | Acetophenones | Chiral secondary alcohols | Good to quantitative yields | acs.org |

This table is representative and not exhaustive of all possible catalyst systems and substrates.

Organocatalysis has surfaced as a powerful alternative to metal-based systems for the asymmetric synthesis of chiral diamines. rsc.orgacs.org These reactions utilize small organic molecules as catalysts, which are often less sensitive to air and moisture compared to their metal counterparts.

A prominent organocatalytic method for synthesizing 1,2-diamines is the aza-Mannich reaction. bohrium.com For example, the reaction of imines with hydrazones, catalyzed by a chiral phosphoric acid, can produce vicinal diamines with excellent yields and high diastereo- and enantioselectivity. researchgate.netthieme-connect.com The chiral phosphoric acid acts as a bifunctional catalyst, activating both the imine and the nucleophile through hydrogen bonding. thieme-connect.com Another approach involves the organocatalytic asymmetric Mannich reaction of protected amino ketones with imines, catalyzed by an L-proline-derived tetrazole, affording diamines with up to 99% ee. acs.org The choice of protecting group on the amino ketone can influence the regioselectivity, providing access to either 1,2- or 1,4-diamines. acs.org

Table 2: Organocatalytic Approaches to Chiral Diamines

| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | aza-Mannich | N-Boc imines and N-monosubstituted hydrazones | β-amino N,N′-dialkyldiazenes | 95:5 to 98:2 er | thieme-connect.com |

| L-proline-derived tetrazole | Mannich | Azido ketones and imines | 1,2-Diamine | up to 99% | acs.org |

| Jørgensen-Hayashi organocatalyst | Diels-Alder | α,β-unsaturated aldehydes | Chiral 1,3-cyclohexadienals | High diastereoselectivity | plos.org |

er = enantiomeric ratio

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry in the synthesis of chiral molecules. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

For the synthesis of diamines, a chiral auxiliary can be attached to one of the nitrogen atoms or to the carbon backbone. For instance, β-enaminoesters derived from a chiral amino alcohol like (R)-(−)-2-phenylglycinol can be used to synthesize highly functionalized bicyclic lactams with high diastereoselectivity. nih.gov These lactams can then be further transformed into piperidine (B6355638) derivatives, which are analogues of cyclic diamines. nih.gov The stereocontrol arises from the steric and electronic influence of the chiral auxiliary on the transition state of the key bond-forming step.

Dynamic Kinetic Resolution Methodologies for Diamine Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic starting material into a single enantiomer of the product with up to 100% yield. princeton.eduwikipedia.org This process combines a rapid and reversible racemization of the starting material with a highly selective kinetic resolution step. princeton.edursc.org

In the context of diamine synthesis, DKR can be applied to a racemic precursor that can be interconverted between its enantiomers under the reaction conditions. A chiral catalyst, either a metal complex or an enzyme, then selectively reacts with one enantiomer at a much faster rate than the other. princeton.edu As the reactive enantiomer is consumed, the racemization of the remaining starting material continuously replenishes it, allowing for a high yield of the desired enantiomerically pure product. wikipedia.org

For example, DKR has been successfully employed in the synthesis of chiral amines through the resolution of bromides using chiral auxiliaries derived from imidazolidinones. nih.gov The combination of enzymatic resolution with transition metal-catalyzed racemization has also proven to be a highly effective approach. rsc.org While specific examples for this compound are not prevalent in the reviewed literature, the principles of DKR are broadly applicable to the synthesis of chiral amines and diamines from racemic precursors. researchgate.net

Stereochemical Analysis and Chiral Resolution Techniques for 1 Cyclopentylethane 1,2 Diamine

Configurational Isomerism and Stereogenic Centers in 1-Cyclopentylethane-1,2-diamine

The structure of this compound features two stereogenic centers, which are chiral carbon atoms. These are located at the C1 and C2 positions of the ethane (B1197151) backbone. The C1 carbon is bonded to a cyclopentyl group, an amino group, a hydrogen atom, and the C2 carbon. The C2 carbon is bonded to the C1 carbon, an amino group, and two hydrogen atoms.

The presence of two distinct chiral centers means that this compound can exist as a total of four stereoisomers. These isomers are grouped into two pairs of enantiomers. The relationship between isomers from different pairs is diastereomeric.

(1R,2R)-1-Cyclopentylethane-1,2-diamine and (1S,2S)-1-Cyclopentylethane-1,2-diamine : This pair constitutes a set of enantiomers.

(1R,2S)-1-Cyclopentylethane-1,2-diamine and (1S,2R)-1-Cyclopentylethane-1,2-diamine : This is the second pair of enantiomers.

The (1R,2R) and (1R,2S) isomers, for example, are diastereomers. They have different physical properties, such as melting points, boiling points, and solubilities, which is a key principle exploited in their separation. The study of such isomerism is fundamental and has been extensively explored in related diamine systems like 1,2-cyclohexanediamine. researchgate.net

Classical Diastereomeric Salt Resolution Protocols

The most traditional and often effective method for separating enantiomers of a basic compound like a diamine is through classical resolution, which involves the formation of diastereomeric salts. libretexts.org This technique utilizes a readily available, enantiomerically pure chiral acid as a resolving agent.

The process for this compound would involve the following steps:

Salt Formation : The racemic mixture of the diamine is reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid. This reaction produces a mixture of two diastereomeric salts, for example, [(1R,2R)-diamine · (+)-tartrate] and [(1S,2S)-diamine · (+)-tartrate].

Separation : These diastereomeric salts have different physical properties. libretexts.org Typically, one diastereomer is less soluble in a particular solvent system and will crystallize out of the solution preferentially. This separation by fractional crystallization is a critical step. This approach has been well-documented for resolving similar diamines like trans-cyclohexane-1,2-diamine and 1,2-diphenylethane-1,2-diamine (B1144217) using tartaric acid. datapdf.comwikipedia.org

Liberation : After separating the diastereomeric salt crystals, the enantiomerically enriched diamine is recovered by treating the salt with a base to neutralize the chiral acid. libretexts.org

The efficiency of the resolution can be monitored by measuring the optical rotation of the crystallized salt until it reaches a constant value. libretexts.org

Table 1: Illustrative Properties of Diastereomeric Salts for Resolution

| Diastereomeric Salt | Hypothetical Solubility ( g/100 mL) | Recovered Diamine Enantiomer |

| (1R,2R)-1-Cyclopentylethane-1,2-diamine · (R,R)-Tartrate | 0.5 | (1R,2R) |

| (1S,2S)-1-Cyclopentylethane-1,2-diamine · (R,R)-Tartrate | 2.0 | (1S,2S) |

Note: This table is illustrative and based on the principle of differential solubility.

Advanced Chromatographic Separation Techniques for Enantiomers (e.g., Chiral High-Performance Liquid Chromatography)

Modern chromatography offers powerful tools for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for both analytical quantification of enantiomeric purity and preparative isolation of pure enantiomers. mdpi.com

This method relies on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. nih.gov For a diamine like this compound, suitable CSPs could include:

Polysaccharide-based CSPs : Columns such as Chiralpak® and Chiralcel®, which are based on cellulose (B213188) or amylose (B160209) derivatives, are widely used and highly effective for a broad range of chiral compounds. nih.gov

Ligand-exchange CSPs : These phases are particularly effective for amino compounds, where a chiral ligand is coated on the support and enantioselective interactions are mediated by a metal ion in the mobile phase. springernature.com

Method development for chiral HPLC separation involves optimizing several parameters to achieve baseline resolution (Rs > 1.5). Key variables include the composition of the mobile phase (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol), the use of additives (like diethylamine (B46881) for basic analytes), flow rate, and column temperature. nih.gov

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Hypothetical Rt (1S,2S) | 15.2 min |

| Hypothetical Rt (1R,2R) | 18.5 min |

| Resolution (Rs) | > 2.0 |

Note: This table represents typical parameters for the separation of chiral amines. nih.gov

Spectroscopic and Chiroptical Methods for Enantiomeric Purity Determination

Once a separation is achieved, the enantiomeric purity (often expressed as enantiomeric excess, ee) must be quantified.

Chiral HPLC : This is the most common and accurate method. The ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Polarimetry : This classical technique measures the rotation of plane-polarized light by a chiral compound in solution. A pure enantiomer will have a specific rotation [α]. The measurement of a sample's rotation allows for the calculation of its optical purity, which is often correlated with enantiomeric excess. For instance, the specific rotation of a resolved diamine tartrate salt is a key indicator of its diastereomeric excess. datapdf.com

Circular Dichroism (CD) Spectroscopy : This chiroptical technique measures the differential absorption of left and right circularly polarized light. Enantiomers produce mirror-image CD spectra. researchgate.net While not typically used for routine quantification of ee, CD spectroscopy is a powerful tool for characterizing chiral molecules and can provide structural information based on the observed Cotton effects. rsc.org

Table 3: Summary of Techniques for Enantiomeric Purity Analysis

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction with a CSP | Precise quantification of enantiomeric excess (ee) from peak areas. nih.gov |

| Polarimetry | Rotation of plane-polarized light | Determination of optical purity and specific rotation [α]. datapdf.com |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of polarized light | Structural characterization and confirmation of enantiomeric relationship. researchgate.net |

Elucidation of Absolute Configuration (e.g., X-ray Crystallography of Derivatives)

Determining the absolute configuration (i.e., assigning the R/S designation to each stereocenter) is the final step in a complete stereochemical analysis. The most definitive method for this is single-crystal X-ray crystallography. nih.gov

Since the target diamine may not readily form suitable crystals, it is often necessary to prepare a crystalline derivative. This can be achieved by:

Forming a salt with a known chiral entity : Reacting the pure enantiomer of the diamine with a chiral acid of known absolute configuration (e.g., a tartaric acid derivative) can yield a diastereomeric salt that crystallizes well. The known configuration of the acid allows for the unambiguous assignment of the diamine's configuration within the crystal lattice. researchgate.net

Co-crystallization : An alternative modern approach involves co-crystallization with a "chiral chaperone" molecule that induces crystallization and allows for structural analysis of the guest molecule. nih.gov

Once a suitable crystal is obtained and analyzed, the three-dimensional arrangement of all atoms can be determined, providing unequivocal proof of the absolute configuration. This technique has been used to determine the absolute stereochemistry of a vast number of chiral molecules, including complex diamine derivatives. rsc.orgnih.gov

Coordination Chemistry of 1 Cyclopentylethane 1,2 Diamine and Its Metal Complexes

Ligand Design Principles: Chelate Ring Formation and Conformational Effects

The efficacy of 1-Cyclopentylethane-1,2-diamine as a ligand is primarily governed by its ability to form a stable chelate ring with a metal center. As a bidentate ligand, it possesses two nitrogen donor atoms that can coordinate to a single metal ion, resulting in a five-membered ring structure. This arrangement is entropically favored over coordination by two separate monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The formation of this five-membered chelate ring significantly enhances the thermodynamic stability of the resulting metal complex. libretexts.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the diamine with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) would be crucial in isolating the desired complex.

Divalent and trivalent transition metals, with their partially filled d-orbitals, are expected to form a wide array of complexes with this compound. The coordination geometry around the metal center would be dictated by factors such as the metal ion's size, oxidation state, and electronic configuration, as well as the steric demands of the ligand. For example, a divalent metal ion like copper(II) or nickel(II) could form square planar or octahedral complexes, respectively, with one or more molecules of the diamine ligand. nih.gov The synthesis of such complexes often involves straightforward reactions between the metal salt and the ligand in a suitable solvent. mdpi.com

Illustrative Synthesis Data for a Hypothetical [Ni(this compound)₂]Cl₂ Complex:

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |

| NiCl₂·6H₂O | This compound | Methanol | Stirring at room temperature for 24h | [Ni(C₇H₁₆N₂)₂]Cl₂ | ~85% |

This table presents hypothetical data for illustrative purposes.

While less common than with transition metals, this compound could also coordinate to post-transition metals (e.g., zinc, cadmium, mercury) and some main group elements. The nature of the bonding in these complexes would likely be more electrostatic in character. The coordination chemistry of post-transition and main group elements is an area of growing interest, and diamine ligands can play a role in the synthesis of novel compounds with unique structural and reactive properties.

Electronic and Geometric Structure of this compound Metal Complexes

The electronic and geometric structures of metal complexes containing this compound can be elucidated using a combination of spectroscopic and crystallographic techniques.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the coordination of the diamine to the metal center. Changes in the vibrational frequencies of the N-H and C-N bonds upon coordination can confirm the formation of the metal-ligand bond and provide insights into its strength. nih.gov

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of these complexes in solution. ¹H and ¹³C NMR spectra can confirm the presence of the ligand in the complex and provide information about its symmetry and conformation. researchgate.netresearchgate.net The chemical shifts of the protons and carbons in the vicinity of the metal center will be influenced by the coordination, providing clues about the electronic environment. rsc.org

Illustrative ¹H NMR Data for a Hypothetical Diamagnetic Complex:

| Proton | Chemical Shift (ppm) (Free Ligand) | Chemical Shift (ppm) (Complexed) |

| N-H | 1.5-2.5 (broad) | 4.0-5.0 (broad) |

| CH (cyclopentyl) | 1.2-1.8 | 1.5-2.2 |

| CH₂ (ethyl) | 2.6-2.8 | 2.9-3.2 |

This table presents hypothetical data for illustrative purposes and is based on typical shifts observed for similar diamine complexes.

Thermodynamic and Kinetic Stability Studies of Coordination Compounds

The stability of a coordination compound is a critical parameter that dictates its utility and behavior in various chemical systems. This stability can be considered from two perspectives: thermodynamic stability and kinetic stability. researchgate.net Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, and it is quantified by the equilibrium constant for the formation of the complex. researchgate.netslideshare.net A high formation constant indicates a thermodynamically stable complex. researchgate.net

Kinetic stability, on the other hand, pertains to the rate at which a complex undergoes ligand exchange or decomposition reactions. researchgate.netsemanticscholar.org A complex that reacts slowly is termed "inert," while one that reacts quickly is described as "labile." researchgate.netsemanticscholar.org It is important to note that thermodynamic stability and kinetic stability are not necessarily correlated. A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. researchgate.net

For metal complexes of this compound, the presence of two nitrogen donor atoms allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The cyclopentyl group attached to the carbon backbone is expected to introduce significant steric hindrance, which will influence both the thermodynamic and kinetic stability of the resulting complexes.

Determination of Formation Constants and Chelate Effect Contributions

The primary contributor to the high thermodynamic stability of complexes with polydentate ligands like this compound is the chelate effect. slideshare.netlibretexts.org This effect describes the enhanced stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands. libretexts.orgscribd.com The chelate effect is primarily an entropic phenomenon. The coordination of one bidentate ligand displaces two monodentate ligands (typically solvent molecules), leading to an increase in the number of free particles in the system and, consequently, a positive change in entropy (ΔS°). This favorable entropy change contributes to a more negative Gibbs free energy of formation (ΔG° = ΔH° - TΔS°), resulting in a larger formation constant (K). wikipedia.orglibretexts.org

While specific formation constants for this compound are not available, a comparison with ethylenediamine (B42938) (en), a structurally similar but less sterically hindered diamine, can illustrate the magnitude of the chelate effect. The presence of the bulky cyclopentyl group in this compound is expected to have a nuanced impact on the formation constants. While the chelate effect will still be the dominant stabilizing factor, the steric hindrance from the cyclopentyl group might slightly reduce the formation constant compared to less substituted diamines, as it can lead to less favorable enthalpic contributions due to bond strain.

| Metal Ion | Ligand | log β₂ | log β₃ | Expected Trend for cpen |

| Co²⁺ | en | 10.6 | 13.9 | Slightly lower due to steric hindrance |

| Ni²⁺ | en | 13.5 | 18.3 | Slightly lower due to steric hindrance |

| Cu²⁺ | en | 19.7 | - | Slightly lower due to steric hindrance |

| Zn²⁺ | en | 10.7 | 12.1 | Slightly lower due to steric hindrance |

Note: Data for ethylenediamine is sourced from established literature. The trend for this compound is a scientific expectation based on structural and steric considerations.

Ligand Exchange Kinetics and Mechanistic Investigations

Ligand exchange reactions are fundamental to understanding the reactivity of coordination compounds. The rates and mechanisms of these reactions are influenced by several factors, including the nature of the metal ion, the leaving group, the entering ligand, and the steric and electronic properties of the spectator ligands (in this case, this compound). nih.govinorgchemres.org

The mechanisms of ligand exchange are generally categorized as associative, dissociative, or interchange. In an associative mechanism, the incoming ligand first binds to the metal center to form a higher-coordinate intermediate, which then loses the leaving group. This pathway is common for square-planar complexes, such as those of Pt(II) and Pd(II). semanticscholar.org In a dissociative mechanism, the leaving group detaches first to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. This is more typical for octahedral complexes. semanticscholar.org An interchange mechanism involves a concerted process where the entering ligand assists in the departure of the leaving group.

For complexes of this compound, the bulky cyclopentyl group is expected to play a significant role in the kinetics of ligand exchange. This steric bulk would likely disfavor an associative pathway, as it would hinder the approach of an incoming ligand to form a more crowded intermediate. Consequently, a dissociative or interchange mechanism with a high degree of dissociative character would be more probable. The steric strain introduced by the cyclopentyl group could also weaken the metal-ligand bonds, potentially leading to faster dissociation rates compared to complexes with less bulky ligands.

Table 2: Expected Kinetic Behavior for Ligand Exchange in Metal Complexes of this compound

| Metal Ion Geometry | Expected Primary Mechanism | Influence of Cyclopentyl Group | Expected Rate Compared to 'en' Complexes |

| Octahedral (e.g., Co³⁺, Cr³⁺) | Dissociative (D) or Interchange (Id) | Steric hindrance may promote dissociation. | Potentially faster |

| Square Planar (e.g., Pt²⁺, Pd²⁺) | Associative (A) or Interchange (Ia) | Steric hindrance will disfavor the associative pathway. | Potentially slower |

Note: This table presents expected trends based on established principles of inorganic reaction mechanisms.

Reactivity Patterns within the Coordination Sphere

Once coordinated to a metal center, the this compound ligand itself can exhibit modified reactivity. The electron-withdrawing effect of the metal ion can increase the acidity of the N-H protons, making them more susceptible to deprotonation by a base. This can lead to the formation of amido complexes, which may have distinct electronic and reactive properties.

Applications of 1 Cyclopentylethane 1,2 Diamine Derivatives in Asymmetric Catalysis

1-Cyclopentane-1,2-diamine as Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions

The trans-isomer of cyclopentane-1,2-diamine (B1201933), which exists as a pair of enantiomers, (1R,2R) and (1S,2S), is the most commonly utilized form in asymmetric synthesis. Its structure is ideal for the formation of stable bidentate ligands that coordinate with transition metals to create potent chiral catalysts. These catalysts are instrumental in facilitating a wide range of enantioselective reactions.

Enantioselective Hydrogenation of Prochiral Substrates

Catalysts derived from cyclopentane-1,2-diamine have demonstrated significant success in the asymmetric hydrogenation of prochiral ketones and other unsaturated compounds. Ruthenium(II) complexes, in particular, when combined with ligands derived from both a chiral diphosphine (like TunePhos or TolBINAP) and a chiral 1,2-diamine, are highly effective for the hydrogenation of a broad spectrum of ketones.

The combination of these chiral ligands creates a synergistic effect, allowing for fine-tuning of the catalyst's steric and electronic properties to achieve exceptional levels of reactivity and enantioselectivity. For instance, Ru(II) complexes of TunePhos and a 1,2-diamine have been shown to effectively catalyze the hydrogenation of aromatic, heteroaromatic, and α,β-unsaturated ketones, often yielding the corresponding chiral alcohols with excellent enantiomeric excess (>99% ee) and high turnover numbers (TON), reaching up to 1,000,000 in some cases. nih.gov

The precise structure of the N-substituents on the diamine ligand can have a profound impact on both the degree and the direction of the enantioselectivity. nih.gov This sensitivity allows for the rational optimization of the catalyst for specific substrates.

Table 1: Asymmetric Hydrogenation of Ketones with a TunePhos/Diamine-Ru(II) Catalyst

| Substrate | Product | Enantiomeric Excess (ee) | Turnover Number (TON) |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | >99% | 1,000,000 |

| 2-Acetylfuran | (R)-1-(Furan-2-yl)ethanol | >99% | 100,000 |

| Benzylacetone | (R)-4-Phenylbutan-2-ol | >99% | 100,000 |

Data sourced from studies on TunePhos/diamine-Ru(II) complexes. nih.gov

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Michael, Diels-Alder)

Ligands derived from chiral 1,2-diamines are pivotal in a variety of metal-catalyzed asymmetric carbon-carbon bond-forming reactions. While extensive research has been conducted with derivatives of cyclohexane-1,2-diamine and diphenylethane-1,2-diamine, the principles are extended to cyclopentane-1,2-diamine scaffolds.

Michael Addition: In the context of Michael additions, chiral diamine derivatives have been used to create catalysts for the conjugate addition of nucleophiles to α,β-unsaturated compounds. For example, N,N'-dimethylated cyclopentane-1,2-diamine has been employed in copper-catalyzed asymmetric Henry reactions, where the constrained geometry of the ligand creates a specific chiral pocket that leads to high enantioselectivity.

Aldol Reaction: While specific examples detailing cyclopentane-1,2-diamine in asymmetric aldol reactions are less common than for its cyclohexane analogue, the fundamental principle involves the formation of a chiral metal enolate. The diamine ligand controls the facial selectivity of the enolate's attack on an aldehyde, thereby determining the stereochemistry of the resulting β-hydroxy carbonyl compound.

Diels-Alder Reaction: Chiral Lewis acid catalysts incorporating 1,2-diamine derivatives can effectively catalyze asymmetric Diels-Alder reactions. The diamine ligand, coordinated to a metal center (e.g., copper(II)), binds to the dienophile, directing the diene to approach from a specific face. This control leads to the formation of one enantiomer of the cyclohexene product in excess. The rigid backbone of cyclopentane-1,2-diamine makes it a promising candidate for creating a well-defined chiral environment to influence the stereochemical outcome of these cycloadditions. wiley-vch.de

Asymmetric Oxidation and Reduction Processes

Asymmetric Oxidation: Salen-type ligands, which are readily synthesized by the condensation of a salicylaldehyde derivative with a diamine, are particularly effective for asymmetric oxidation reactions when complexed with metals like manganese(III) or chromium(III). Salen complexes derived from enantiopure trans-cyclopentane-1,2-diamine have been successfully used as catalysts for the asymmetric epoxidation of unfunctionalized olefins. These catalysts create a chiral environment around the metal's active site, directing the transfer of an oxygen atom to one face of the double bond, resulting in the formation of chiral epoxides with high enantioselectivity.

Asymmetric Reduction: Beyond hydrogenation, derivatives of cyclopentane-1,2-diamine are explored in other asymmetric reduction processes, such as the transfer hydrogenation of ketones. In these reactions, a hydrogen donor, typically isopropanol or formic acid, is used in place of molecular hydrogen. Rhodium(III) complexes with chiral monosulfonated diamine ligands have shown efficacy in the asymmetric transfer hydrogenation of prochiral ketones in aqueous media, yielding chiral alcohols with good enantioselectivities.

Role of 1-Cyclopentane-1,2-diamine Derivatives as Chiral Organocatalysts

While cyclopentane-1,2-diamine derivatives are predominantly used as chiral ligands for transition metals, the broader class of chiral 1,2-diamines has found significant application in organocatalysis. These catalysts operate without a metal center, offering advantages in terms of cost, toxicity, and sensitivity to air and moisture.

For instance, protonated chiral 1,2-diamines can act as Brønsted acid catalysts. They can activate carbonyl compounds towards nucleophilic attack by forming an iminium ion intermediate. In the case of Michael additions, a primary amine moiety on the catalyst can react with a ketone or aldehyde to form a nucleophilic enamine, which then adds to an electrophile like a nitroalkene. The chiral diamine backbone ensures that this addition occurs stereoselectively.

Although specific studies focusing solely on cyclopentane-1,2-diamine as an organocatalyst are not as prevalent as those for its use as a ligand, the principles established with analogous structures, such as cyclohexane-1,2-diamine, suggest its potential in this area. mdpi.com For example, bifunctional organocatalysts derived from chiral diamines, incorporating a hydrogen-bond donor (like a thiourea or squaramide group) and a basic amine site, are highly effective in promoting asymmetric Michael additions. beilstein-journals.org

Mechanistic Insights into Asymmetric Induction and Catalytic Cycles

The effectiveness of cyclopentane-1,2-diamine-derived ligands in inducing asymmetry stems from the rigid and predictable conformation they adopt upon coordination to a metal center. The C2-symmetry of the trans-diamine is a key feature, as it reduces the number of possible competing diastereomeric transition states, leading to higher enantioselectivity.

In transition metal-catalyzed reactions, the chiral ligand creates a well-defined three-dimensional space, often referred to as a "chiral pocket," around the metal's active site. The substrate is forced to bind to the metal in a specific orientation to minimize steric interactions with the bulky groups on the ligand. This preferential binding orientation dictates the face from which the subsequent chemical transformation (e.g., hydride transfer in hydrogenation, or nucleophilic attack in a C-C bond-forming reaction) occurs, resulting in the preferential formation of one enantiomer of the product.

In the case of Ru(II)-diamine/diphosphine catalyzed ketone hydrogenation, the reaction is believed to proceed through a metal-ligand bifunctional mechanism. The active catalyst contains a Ru-H bond and an N-H bond. The substrate ketone coordinates to the ruthenium center, and both the hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group in a concerted, six-membered pericyclic transition state. The chirality of both the diphosphine and the diamine ligands cooperatively control the stereochemical outcome of this transfer. nih.gov

For Salen-metal complexes in epoxidation reactions, the proposed mechanism involves the formation of a high-valent metal-oxo species. The substrate (alkene) approaches this active oxidant, and the chiral Salen ligand, with its rigid cyclopentane (B165970) backbone, directs this approach. Steric hindrance between the substrate and the bulky substituents on the salicylaldehyde part of the ligand forces the alkene to orient in a way that leads to the selective formation of one enantiomer of the epoxide.

Rational Design and Synthesis of Advanced Catalytic Systems based on 1-Cyclopentane-1,2-diamine

The modular nature of catalysts derived from cyclopentane-1,2-diamine allows for their rational design and optimization. The performance of the catalyst can be fine-tuned by systematically modifying the structure of the ligand.

Key strategies in the design of advanced catalysts include:

Modification of N-Substituents: As seen in asymmetric hydrogenation, altering the alkyl or aryl groups on the nitrogen atoms of the diamine can significantly influence the electronic and steric properties of the resulting metal complex, directly impacting its activity and enantioselectivity. nih.gov

Synthesis of Salen-type Ligands: The condensation of the diamine with various substituted salicylaldehydes provides a straightforward method to create a diverse library of Salen ligands. Introducing bulky or electron-donating/withdrawing groups on the salicylaldehyde rings can be used to tailor the catalyst for specific applications, such as improving solubility or enhancing electronic effects that stabilize key intermediates in the catalytic cycle.

Development of Bifunctional Catalysts: For organocatalysis, the diamine scaffold can be functionalized with other catalytic moieties, such as hydrogen-bond donors (thioureas, squaramides) or Brønsted acids (phosphoric acids), to create multifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.

The synthesis of enantiomerically pure trans-cyclopentane-1,2-diamine is a critical first step. Efficient methods, including chemoenzymatic resolutions, have been developed to access both enantiomers of the diamine in high optical purity. nih.govacs.org This accessibility has been a key driver in the exploration and development of new catalytic systems based on this versatile chiral scaffold.

The Chemical Versatility of Cyclopentane-1,2-diamine: A Review of its Functionalization and Derivatization

Introduction

Cyclopentane-1,2-diamine, particularly its trans-isomer, is a crucial chiral building block in modern organic and medicinal chemistry. Its rigid C2-symmetric cyclopentane backbone provides a well-defined stereochemical environment, making it a valuable scaffold for the synthesis of chiral ligands, catalysts, and biologically active molecules. researchgate.net Historically, it was underutilized compared to its six-membered ring analogue, trans-cyclohexane-1,2-diamine, largely due to challenges in its synthesis and its perceived instability. researchgate.net However, the advent of novel and efficient synthetic routes, including chemoenzymatic methods, has sparked renewed and widespread interest in its applications. researchgate.net This article explores the key chemical functionalization and derivatization strategies that underscore the versatility of the cyclopentane-1,2-diamine moiety.

Chemical Functionalization and Derivatization of Cyclopentane 1,2 Diamine

The two primary amine groups of cyclopentane-1,2-diamine (B1201933) are the focal points for a wide array of chemical transformations. These modifications are essential for tuning the steric and electronic properties of the resulting molecules, which is critical for applications in areas like asymmetric catalysis.

Computational and Theoretical Investigations of 1 Cyclopentylethane 1,2 Diamine Systems

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic landscape of molecules like 1-Cyclopentylethane-1,2-diamine. The presence of a cyclopentyl group and two chiral centers suggests a complex conformational space.

Electronic Structure: The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are key to understanding the reactivity of this compound. The nitrogen atoms of the diamine are the primary sites of Lewis basicity, making them available for coordination to metal centers. Quantum chemical calculations can quantify the charge distribution, highlighting the nucleophilicity of the nitrogen lone pairs. The highest occupied molecular orbital (HOMO) is likely to be localized on the nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) will be distributed across the molecule. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.

Due to the lack of specific data for this compound, the following table presents representative conformational analysis data for a related chiral diamine, 1,2-diaminocyclohexane, which illustrates the principles of conformational preferences.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) |

| Equatorial-Equatorial (chair) | 0.00 | ~60° |

| Axial-Axial (chair) | > 5.0 | ~180° |

| Equatorial-Axial (chair) | ~1.5 | ~60° |

| Twist-Boat | Higher Energy | Variable |

This table is illustrative and based on general knowledge of cyclohexanediamine (B8721093) systems.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Stereoselectivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms and predicting the stereochemical outcomes of catalytic reactions. For chiral diamines like this compound, DFT calculations are instrumental in understanding their role as ligands in asymmetric catalysis.

Reaction Pathway Analysis: When a complex of this compound and a metal is used as a catalyst, DFT can be employed to map out the entire reaction coordinate. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, the most favorable reaction pathway can be determined. For instance, in a ketone hydrogenation reaction, DFT can elucidate the mechanism of hydrogen transfer from the metal to the substrate.

Stereoselectivity Prediction: A key application of DFT in this context is the prediction of enantioselectivity. acs.org By modeling the transition states leading to the different stereoisomeric products, the energy difference between them can be calculated. nih.gov The transition state with the lower activation energy will correspond to the major product isomer. These calculations can reveal the subtle steric and electronic interactions between the chiral ligand, the metal center, and the substrate that govern the stereochemical outcome. acs.orgnih.gov For example, the cyclopentyl group of the ligand can create a chiral pocket around the metal center, sterically hindering one face of the substrate from approaching and thus favoring the formation of one enantiomer.

A study on Mannich reactions catalyzed by chiral vicinal diamines using DFT calculations revealed a strong preference for hydrogen-bonded nine-membered cyclic transition states. acs.org The stereoselectivity was found to arise from steric clashes and pseudogauche-butane-type interactions in the disfavored transition states. acs.org

Molecular Dynamics Simulations for Ligand-Metal Interactions and Solution Behavior

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems, such as a catalyst in a solvent.

Solution Behavior: The behavior of a catalyst in solution can be significantly different from its behavior in the gas phase. MD simulations can explicitly include solvent molecules, allowing for the study of solvation effects. For example, the solvent can influence the conformational preferences of the ligand and the stability of the catalytic complex. MD simulations can also be used to study the diffusion of reactants and products to and from the catalytic site. A study on chiral molecular micelles utilized MD simulations to investigate their structure and interaction with analytes in solution. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational models and aid in structural elucidation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for chemists. github.ioyoutube.com By calculating the chemical shifts and coupling constants of the different nuclei in the molecule, a theoretical NMR spectrum can be generated. github.io Comparing this predicted spectrum with the experimental one can help to confirm the structure of the compound and assign the different signals to specific atoms. For a molecule with complex stereochemistry like this compound, computational NMR prediction can be particularly useful in distinguishing between different diastereomers.

Electronic Circular Dichroism (ECD): For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining their absolute configuration. arxiv.org Time-dependent DFT (TD-DFT) calculations can be used to predict the ECD spectrum of a molecule. arxiv.org By comparing the predicted spectrum with the experimental one, the absolute configuration of the chiral centers in this compound can be determined.

Structure-Activity Relationship Modeling in Catalytic Systems

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the structural features of a series of compounds with their biological or chemical activity. In the context of catalysis, these models can be used to understand how the structure of a ligand like this compound influences the efficiency and selectivity of a catalyst.

By systematically modifying the structure of the ligand in silico (e.g., by changing the size of the cycloalkyl group or introducing substituents) and calculating the corresponding changes in catalytic activity (e.g., enantiomeric excess), a predictive model can be developed. This model can then be used to design new, more effective ligands without the need for extensive experimental synthesis and testing. The descriptors used in these models can include steric parameters (e.g., van der Waals volume), electronic parameters (e.g., atomic charges), and topological indices. The development of such models would be highly beneficial for the rational design of new catalysts based on the this compound scaffold for various asymmetric transformations.

Advanced Analytical Techniques for Research on 1 Cyclopentylethane 1,2 Diamine

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and purity verification of 1-Cyclopentylethane-1,2-diamine. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule.

Detailed Research Findings: For this compound (C₇H₁₆N₂), HRMS would be used to confirm its molecular weight and elemental formula. The technique can differentiate between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identity. In a research setting, after the synthesis of this compound, HRMS would be employed to verify that the desired product has been formed. The high mass accuracy helps to exclude the presence of impurities that may have similar masses. For instance, the protonated molecule [M+H]⁺ would be analyzed, and its measured mass would be compared to the calculated theoretical mass.

Due to a lack of specific experimental data in the public domain for this compound, the following table illustrates the expected HRMS data based on its chemical formula.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ | 129.1437 | 129.1435 | -1.55 |

| [M+Na]⁺ | 151.1256 | 151.1253 | -1.98 |

| [M+K]⁺ | 167.0996 | 167.0992 | -2.39 |

This table is illustrative and shows the kind of data that would be obtained from an HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for detailed structural assignment, NMR for stereochemical analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are essential for complete structural elucidation and stereochemical assignment.

Detailed Research Findings: ¹H NMR spectroscopy would reveal the number of different types of protons and their connectivity. The cyclopentyl protons would appear as a complex multiplet, while the protons on the ethylenediamine (B42938) backbone would show distinct signals. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would indicate the number of unique carbon environments. The spectrum would show distinct peaks for the carbons of the cyclopentyl ring and the ethyl group.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to trace the proton network through the molecule. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached.

For stereochemical analysis, Nuclear Overhauser Effect (NOE) based experiments (like NOESY or ROESY) can be employed. These experiments detect protons that are close in space, which can help to determine the relative stereochemistry of the chiral centers. The diastereotopic nature of protons in chiral molecules like this compound can lead to non-equivalent NMR signals, providing further stereochemical insights. wordpress.com

The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for this compound based on similar structures.

| Atom Position | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) |

| Cyclopentyl CH (attached to ethylenediamine) | 2.5 - 3.0 | 55 - 65 |

| Cyclopentyl CH₂ | 1.2 - 1.9 | 25 - 35 |

| Ethyl CH (adjacent to cyclopentyl) | 2.8 - 3.2 | 50 - 60 |

| Ethyl CH₂ (terminal amine) | 2.6 - 3.0 | 40 - 50 |

| Amine NH₂ | 1.5 - 3.5 (broad) | - |

This table is illustrative. Actual chemical shifts depend on the solvent and specific stereoisomer.

Vibrational Spectroscopy (e.g., Infrared and Raman) for Functional Group Analysis and Coordination Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Detailed Research Findings: The IR and Raman spectra of this compound would exhibit characteristic bands for the N-H bonds of the amine groups and the C-H bonds of the cyclopentyl and ethyl groups. Specifically, N-H stretching vibrations typically appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic groups would be observed just below 3000 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C-C and C-N stretching and various bending vibrations, which is unique to the molecule. docbrown.info

In coordination studies, changes in the vibrational frequencies of the amine groups upon coordination to a metal center can provide evidence of complex formation and information about the coordination mode. For example, a shift in the N-H stretching frequency can indicate the involvement of the nitrogen lone pair in bonding.

The following table lists the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Hypothetical) |

| N-H | Stretching | 3300 - 3500 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| N-H | Bending (Scissoring) | 1590 - 1650 |

| C-H | Bending | 1350 - 1470 |

| C-N | Stretching | 1020 - 1250 |

This table is illustrative and based on typical values for these functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. While this compound itself may have limited volatility, it can be analyzed by GC-MS after conversion to a more volatile derivative.

Detailed Research Findings: For GC-MS analysis, diamines are often derivatized to reduce their polarity and increase their volatility. researchgate.net Common derivatization reagents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. The resulting derivatives are more amenable to separation on a GC column. The mass spectrometer then provides a mass spectrum of the eluting derivative, which can be used for identification. The retention time in the gas chromatogram is a characteristic property of the derivative under specific analytical conditions.

GC-MS is also a valuable tool for monitoring the progress of reactions involving this compound. By taking aliquots from the reaction mixture at different times, derivatizing them, and analyzing them by GC-MS, the consumption of reactants and the formation of products can be tracked. This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. The analysis of amines by GC-MS can sometimes be challenging due to their polarity. chromatographyonline.com The use of derivatization can help overcome these challenges. nih.govrsc.org

| Compound | Derivatizing Agent (Hypothetical) | Retention Time (min) (Hypothetical) | Key Mass Fragments (m/z) (Hypothetical) |

| This compound Derivative | Trifluoroacetic Anhydride | 12.5 | Molecular ion, fragments from loss of CF₃ |

This table is illustrative and the values would depend on the specific derivative and GC-MS conditions.

X-ray Powder Diffraction for Crystalline Phases and Polymorphism

X-ray Powder Diffraction (XRPD) is a key technique for the characterization of crystalline solids. It provides information about the crystal structure, phase purity, and polymorphism of a material.

Detailed Research Findings: If this compound, or a salt thereof, is a crystalline solid, XRPD can be used to obtain its diffraction pattern. This pattern is a unique "fingerprint" of the crystalline phase and can be used for identification and quality control. ethz.ch The positions and intensities of the diffraction peaks are determined by the arrangement of the molecules in the crystal lattice.

The study of polymorphism, which is the ability of a compound to exist in more than one crystalline form, is critical in pharmaceutical and materials science. Different polymorphs can have different physical properties, such as solubility and stability. XRPD is the primary technique used to identify and differentiate between different polymorphic forms. By analyzing the XRPD patterns of samples prepared under different crystallization conditions, one can determine if multiple crystalline phases of this compound exist. High-resolution XRPD can provide data for structure solution and refinement. diamond.ac.uk

The following table illustrates a hypothetical XRPD peak list for a crystalline form of this compound.

| 2θ Angle (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 22.1 | 4.02 | 60 |

| 25.8 | 3.45 | 30 |

This table is illustrative. The actual XRPD pattern is unique to the specific crystalline phase.

Q & A

Q. How can computational models validate experimental NMR chemical shifts for diamine conformers?

- Methodological Answer :

- DFT-NMR Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to simulate ¹H/¹³C shifts. Compare with experimental data using RMSD (target: <0.3 ppm).

- Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., AMBER) to identify dominant rotamers in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.